Inhibition of HIV-1 Reverse Transcriptase: Competitive Binding Dynamics
4′-Azidothymidine (AZT, zidovudine) exerts its primary antiretroviral effect by competitively inhibiting HIV-1 reverse transcriptase (RT). As a thymidine analog, the active metabolite AZT-triphosphate (AZT-TP) competes with endogenous deoxythymidine triphosphate (dTTP) for binding to the RT catalytic site. The incorporation efficiency of AZT-TP is comparable to dTTP, with Ki values in the low micromolar range (2–5 µM) [5] [6]. Structural analyses reveal that AZT-TP binds RT with 100-fold greater affinity than human DNA polymerases due to optimal interactions with conserved residues (e.g., Lys65, Arg72) in the dNTP-binding pocket [7]. This high-affinity binding disrupts the catalytic function of RT’s palm domain, which coordinates Mg2+ ions essential for phosphodiester bond formation [9].
Table 1: Binding Affinity of AZT-TP to Viral and Host Polymerases
Polymerase | Ki (µM) | Relative Affinity vs. dTTP |
---|
HIV-1 RT | 2.8–3.1 | 1:1 |
Human DNA Pol α | >100 | >50:1 (dTTP favored) |
Human DNA Pol γ | 85 | 30:1 (dTTP favored) |
Intracellular Phosphorylation and Activation by Host Kinases
AZT requires sequential phosphorylation by host kinases to form the active AZT-TP metabolite. This process occurs in three steps:
- Initial phosphorylation by thymidine kinase (TK1) to AZT-monophosphate (AZT-MP)
- Conversion to diphosphate by thymidylate kinase (TMPK), the rate-limiting step due to TMPK’s low catalytic efficiency for AZT-MP [4] [5]
- Final phosphorylation by nucleoside diphosphate kinase (NDPK) to AZT-TP
Cellular concentrations of AZT-TP reach 2–7 pmol/106 cells in lymphocytes, with a half-life of 3–7 hours, enabling sustained antiviral activity despite AZT’s short plasma half-life (1 hour) [5] [7]. The phosphorylation cascade is compartmentalized, with TK1 activity highest in dividing cells, explaining AZT’s preferential activity in activated T-cells [4].
Table 2: Kinetics of AZT Phosphorylation
Enzyme | Substrate | Km (µM) | Catalytic Efficiency (kcat/Km) |
---|
Thymidine kinase (TK1) | AZT | 3.5 | 0.21 min−1µM−1 |
Thymidylate kinase (TMPK) | AZT-MP | 1800 | 0.002 min−1µM−1 |
DNA Incorporation Patterns: Chain Termination vs. Internal Substitution
Once incorporated into nascent DNA, AZT functions as an obligate chain terminator. The 3′-azido group (-N3) replaces the natural 3′-hydroxyl (-OH) group, preventing nucleophilic attack on the incoming dNTP’s α-phosphate. This irreversibly halts DNA elongation [4] [6]. Single-molecule studies confirm that AZT-TP incorporation terminates >99% of DNA strands after a single incorporation event [6].
Notably, AZT is incorporated exclusively at thymidine-complementary sites (dA positions in the template). Unlike non-obligate terminators (e.g., tenofovir), AZT does not permit further nucleotide additions, minimizing the risk of "read-through" mutations [5]. Mass spectrometry analyses of terminated DNA sequences show >90% chain termination efficiency per incorporation event [6].
Selectivity for Viral vs. Host DNA Polymerases (α, β, γ)
AZT-TP exhibits significant selectivity for HIV-1 RT over human DNA polymerases:
- HIV-1 RT: IC50 = 0.04 µM
- Pol γ (mitochondrial): IC50 = 0.5–2.0 µM
- Pol α/β (nuclear): IC50 > 10 µM [6] [7]
The 50–100-fold selectivity arises from structural differences in catalytic sites:
- HIV RT lacks proofreading exonuclease activity, increasing susceptibility to chain terminators
- Steric flexibility in HIV RT accommodates the azido moiety, whereas Pol γ’s rigid active site discriminates against it [7]
- Differential repair kinetics: Host cells excise AZT from nuclear DNA via base excision repair (BER), but mitochondrial DNA repair is limited [7]
Table 3: Selectivity of AZT-TP for Polymerases
Polymerase | IC50 (µM) | Selectivity Ratio (vs. HIV RT) | Primary Function |
---|
HIV-1 RT | 0.04 | 1 | Viral cDNA synthesis |
Human Pol γ | 0.5–2.0 | 12–50 | Mitochondrial DNA replication |
Human Pol α | >50 | >1250 | Nuclear DNA replication |
Human Pol β | >100 | >2500 | DNA repair |
An unexpected selectivity mechanism was identified in Giardia intestinalis, which expresses a thymidine kinase (GiTK) with high affinity for AZT (Km = 4.2 µM). This makes the parasite susceptible to AZT-induced DNA termination, contrasting with human TK1’s lower affinity (Km = 3.5 µM) and robust DNA repair [8]. This cross-kingdom comparison underscores how kinase specificity and DNA repair capacity jointly determine AZT’s cellular selectivity.